Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Overview
Description
"Bicyclo[2.2.1]hept-5-ene-2-carboxamide" is a compound of interest due to its unique bicyclic structure and functional group. This compound serves as a precursor and intermediate in the synthesis of various chemical entities, exhibiting intriguing chemical and physical properties.
Synthesis Analysis
The synthesis of "Bicyclo[2.2.1]hept-5-ene-2-carboxamide" and its derivatives involves several steps, including the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide on a cellulose triacetate column and subsequent base hydrolysis to achieve the target compound. The absolute configuration of related compounds has been experimentally determined, providing a basis for further synthetic applications (Plettner et al., 2005).
Molecular Structure Analysis
The molecular structure of "Bicyclo[2.2.1]hept-5-ene-2-carboxamide" derivatives has been extensively studied using techniques like X-ray crystallography. These studies reveal the presence of hydrogen-bonded dimers and provide insights into the stereochemistry and configurational aspects of these molecules (Mendyk et al., 2011).
Scientific Research Applications
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol
- Scientific Field: Organic Chemistry
- Application Summary: This research focuses on the Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and its Pyrazine-fused derivatives .
- Methods of Application: The method involves an improved synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione by Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol .
- Results: The results showed an unexpected ring-opening reaction by the Swern oxidation of pyrazine-fused congeners .
-
Vinylic Polymerization of Bicyclo[2.2.1]hept-2-ene
- Scientific Field: Polymer Chemistry
- Application Summary: This research focuses on the vinylic polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds .
- Methods of Application: The method involves the use of Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
- Results: The results of this research are not specified in the source .
-
Transition Metal-Catalyzed Synthesis of Norbornene-Derived Homopolymers
- Scientific Field: Polymer Chemistry
- Application Summary: This research focuses on the transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
- Methods of Application: The method involves the use of transition metal catalysts .
- Results: The results of this research are not specified in the source .
-
Epoxidation of Bicyclo[2.2.1]hept-5-ene-2,3-endo- and Exodicarboxylic
- Scientific Field: Organic Chemistry
- Application Summary: This research focuses on the epoxidation of endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides .
- Methods of Application: The method involves the use of a solution of peracetic acid in anhydrous dioxane .
- Results: The results showed that the reaction affords 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides .
-
N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this research are not specified in the source .
-
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Scientific Field: Organic Chemistry
- Application Summary: This compound was used in transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this research are not specified in the source .
-
N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this research are not specified in the source .
properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
CAS RN |
95-17-0, 51757-82-5, 51757-85-8 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-exo-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-endo-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornene-5-endo-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Norbornene-5-exo-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.